molecular formula C11H11ClIN3O B1460172 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-47-4

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1460172
CAS No.: 1416712-47-4
M. Wt: 363.58 g/mol
InChI Key: SUWSXCQXCNIGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a key synthetic intermediate designed for the construction of complex, medicinally active molecules. Its primary research value lies in site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine at the C3 position and the chlorine at the C4 position exhibit distinct reactivity. This allows researchers to perform sequential, one-pot arylations, enabling the rapid and efficient synthesis of diverse 3,6-diarylpyrazolo[3,4-b]pyridine libraries . The tetrahydro-2H-pyran-2-yl (THP) group serves as a protecting group for the pyrazole nitrogen, which is crucial for ensuring chemoselectivity during these transformations and can be removed in later synthetic stages to unveil the core pharmacophore . This compound is instrumental in exploring new therapeutic areas, as the pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. It is found in compounds investigated as inhibitors of various kinases and phosphodiesterase type IV (PDE4) . By providing a versatile and functionalized core, this intermediate significantly accelerates research and development in drug discovery programs aimed at treating a range of diseases.

Properties

IUPAC Name

4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWSXCQXCNIGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Iodo Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve the use of tetrahydropyranyl (THP) protecting groups, followed by deprotection under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while a Suzuki coupling reaction could introduce an aryl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties. A study demonstrated that modifications in the pyrazolo structure could enhance cytotoxic effects against cancer cell lines, suggesting that 4-chloro-3-iodo derivatives could be explored further for their therapeutic potential .

The biological activity of this compound has been examined in relation to its interaction with specific biological targets.

  • Enzyme Inhibition : It has been noted that certain pyrazolo derivatives can act as inhibitors for various enzymes involved in disease pathways. For instance, studies have shown that modifications on the pyrazolo ring can lead to selective inhibition of kinases, which are critical in cancer progression .

Material Science

In addition to medicinal applications, this compound is also being explored for its properties in material science.

  • Polymer Synthesis : The unique structure of 4-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine allows it to be used as a building block in polymer synthesis, potentially leading to materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity against multiple cell lines. The findings indicated that compounds with halogen substitutions exhibited improved potency compared to non-substituted analogs. Specifically, the 4-chloro and 3-iodo substitutions were found to enhance interaction with target sites on cancer cells .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. By conducting enzyme assays, scientists demonstrated that certain derivatives could inhibit specific kinases associated with inflammatory responses. This suggests potential applications in the treatment of inflammatory diseases and conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridine core is common in bioactive molecules, with substituents dictating pharmacological properties. Key structural analogs include:

Compound Name Substituents CAS Number Key Differences
4-Bromo-3-iodo-1-THP-1H-pyrazolo[3,4-b]pyridine 4-Br, 3-I, 1-THP 1416712-50-9 Bromine replaces chlorine at C4; similar reactivity but altered steric/electronic profiles
5-Bromo-3-iodo-1-THP-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-I, 1-THP 1416713-91-1 Bromine at C5 instead of C4; positional isomerism affects binding interactions
4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Cl, no THP 63725-51-9 Lacks THP and iodine; reduced stability and functionalization potential
4-Methoxy-1-THP-1H-pyrazolo[3,4-b]pyridine 4-OCH₃, 1-THP 1416714-54-9 Methoxy vs. chloro/iodo; electron-donating group alters reactivity
APcK110 (Kit kinase inhibitor) 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) - Bulky aromatic substituents; targets kinase pathways

Key Observations :

  • Halogen Position : The 3-iodo and 4-chloro groups in the target compound facilitate regioselective modifications, unlike bromo analogs (e.g., CAS 1416712-50-9), which may exhibit slower coupling kinetics .
  • THP Protection : THP-stabilized derivatives (e.g., CAS 1416714-54-9) show improved synthetic handling compared to unprotected analogs (e.g., CAS 63725-51-9) .

Physicochemical Properties

Property Target Compound 4-Bromo-3-iodo Analog (CAS 1416712-50-9) 4-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS 63725-51-9)
Molecular Weight 408.03 g/mol 408.03 g/mol 169.58 g/mol
LogP (Predicted) 2.8 2.7 1.2
Solubility Low (DMSO) Low (DMSO) Moderate (aqueous)

Biological Activity

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, chloro and iodo substituents, and a tetrahydro-2H-pyran-2-yl group, suggests various biological activities. This article reviews its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : Achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Halogenation : Introduction of chloro and iodo substituents using reagents like N-chlorosuccinimide (NCS) and iodine.
  • Attachment of Tetrahydro Group : This may involve nucleophilic substitution reactions to introduce the tetrahydro-2H-pyran-2-yl moiety .

Pharmacological Properties

Research indicates that derivatives of pyrazolo compounds exhibit a broad spectrum of pharmacological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, indicating potential for anticancer therapies .
  • Antimicrobial Properties : The compound has been investigated for its activity against pathogenic bacteria, including Mycobacterium tuberculosis. Some derivatives have demonstrated significant antimycobacterial activity with MIC values below 0.15 µM .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Modulation of Apoptotic Pathways : Some derivatives affect the expression levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Anticancer Activity

In a study by Kalai et al., compounds similar to 4-Chloro-3-iodo derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity highlights their potential use in targeted cancer therapies .

Antimycobacterial Activity

Research has demonstrated that certain pyrazolo derivatives possess potent activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.15 µM. This suggests promising applications in treating tuberculosis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound AAntitumor<10
Compound BAntimycobacterial<0.15
Compound CCDK InhibitionN/A

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Key ChallengesReference
Core FormationAldehyde condensation, KOH/EtOH45–60Competing side reactions at C4-Cl
THP ProtectionDihydropyran, HCl catalysis85–90Overprotection at multiple sites
IodinationNIS, DMF, 25°C70–75Regioselectivity control

Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Determines bond angles, dihedral angles (e.g., pyrazolo-pyridine vs. THP ring conformation) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., C3-I vs. C4-Cl splitting patterns).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazole-pyridine fused system.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., Cl and I isotopes).

Critical Note : Crystal packing analysis (e.g., π-π stacking in ) reveals intermolecular interactions affecting solubility .

Advanced: How does the iodine substituent at C3 influence reactivity in cross-coupling reactions?

Methodological Answer:
The C3-iodo group enables:

Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines under inert conditions (Ar atmosphere). Use Xantphos as a ligand to prevent dehalogenation .

Suzuki-Miyaura Coupling : Requires careful optimization of base (Cs₂CO₃) and temperature (80–100°C) to retain the THP group .

Competing Pathways : Iodine’s leaving-group ability can lead to unintended deiodination under strongly basic conditions.

Q. Table 2: Reactivity Comparison

Reaction TypeConditionsSuccess RateKey IssueReference
Buchwald-HartwigPd(OAc)₂, Xantphos, 110°C60–70%THP deprotection at >100°C
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃, DME50–65%Competing C4-Cl substitution

Advanced: What strategies mitigate safety risks during large-scale synthesis?

Methodological Answer:

Hazardous Intermediates : Replace column chromatography with crystallization for purification (reduces solvent waste and explosion risks) .

Exothermic Reactions : Use controlled addition of iodinating agents (NIS) in batches, monitored via in-situ IR spectroscopy .

Storage : Store intermediates under inert gas (N₂/Ar) at –20°C to prevent THP group hydrolysis .

Q. Safety Protocols :

  • PPE : Flame-resistant lab coats, face shields (H228: flammable solid) .
  • Ventilation : Use fume hoods rated for halogenated vapors (P271) .

Advanced: How are computational models used to predict biological activity?

Methodological Answer:

Docking Studies : Target kinase domains (e.g., CRF-1 receptors) using PyRx AutoDock Vina. The pyrazolo-pyridine core shows high affinity for ATP-binding pockets .

QSAR Models : Correlate substituent electronegativity (Cl, I) with inhibitory potency. Iodine’s polarizability enhances hydrophobic interactions .

MD Simulations : Analyze THP group flexibility in aqueous vs. lipid environments (critical for blood-brain barrier penetration) .

Basic: What purification methods are effective for removing halogenated byproducts?

Methodological Answer:

Flash Chromatography : Silica gel with hexane/EtOAc gradients (5–20% EtOAc) separates iodo/byproducts.

Recrystallization : Use tert-butyl methyl ether (TBME) for high-purity crystals (≥99% by HPLC) .

HPLC-PDA : Monitor for dehalogenated impurities (retention time shifts) with C18 columns .

Advanced: How does the THP group affect metabolic stability in biological assays?

Methodological Answer:

In Vitro Stability : Incubate with liver microsomes (human/rat). THP deprotection occurs via cytochrome P450 enzymes, reducing half-life (t₁/₂ < 2 hrs) .

Prodrug Design : Replace THP with more stable protecting groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

Basic: What crystallographic data are available for structural analogs?

Methodological Answer:

  • Crystal System : Monoclinic (P21/c) with Z = 4 .
  • Key Parameters :
    • a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å
    • β = 96.689°, V = 1846.9 ų .
  • Hydrogen Bonding : N–H⋯O interactions form centrosymmetric dimers, influencing solubility .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine).

Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in THP deprotection rates .

Advanced: What are the limitations of current synthetic methods for scale-up?

Methodological Answer:

Iodination Efficiency : Scalable iodination requires >5 equivalents of NIS, increasing costs .

Chiral Purity : THP introduction lacks stereocontrol, necessitating post-synthesis chiral resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.